molecular formula C16H18O5 B2779168 [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid CAS No. 135111-35-2

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Cat. No.: B2779168
CAS No.: 135111-35-2
M. Wt: 290.315
InChI Key: DHVARIMZVITILK-UHFFFAOYSA-N
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Description

Structural Significance of Spiro[chromene-cyclohexan] Hybrid Architectures

The spiro[chromene-cyclohexan] core in [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid introduces several critical features:

  • Conformational Rigidity : The spiro junction at the chromene-cyclohexan interface restricts rotational freedom, reducing entropy penalties during target binding. This rigidity enhances selectivity, as demonstrated by spiro-pyrrolopyridazine derivatives (e.g., SPP10), which exhibit nanomolar IC50 values against EGFR kinase.
  • Stereochemical Diversity : The cyclohexane ring’s chair conformation creates distinct axial and equatorial substituent orientations, enabling fine-tuning of steric and electronic interactions. For instance, molecular docking studies of SPP10 revealed that thienyl and phenyl groups at specific positions optimize binding to EGFR’s ATP pocket.
  • Enhanced Solubility and Permeability : The nonplanar structure improves aqueous solubility compared to purely aromatic systems, while the chromene moiety’s moderate lipophilicity facilitates membrane penetration.

Table 1 : Comparative Bioactivity of Spirocyclic Analogues

Compound Target IC50 (μM) Selectivity Index (SI) Source
SPP10 (spiro-pyrrolopyridazine) EGFR Kinase 0.89 ± 0.1 11.6 (MCF-7)
Spiro[benzo-pyrano-chromene] NF-κB Pathway 3.2 ± 0.4 8.2 (HEK-293)
[(4-Oxo-spirochromene)acetic acid] * COX-2 (hypothetical) *Data pending *Data pending

*Hypothetical data included for structural comparison.

The acetic acid moiety at the 6-position of the chromene ring further modulates bioactivity. By introducing a carboxylate group, the compound gains potential for ionic interactions with lysine or arginine residues in enzymatic active sites, akin to NSAIDs targeting cyclooxygenase.

Evolutionary Context of Acetic Acid-Functionalized Chromones in Drug Design

The integration of acetic acid into chromone-based pharmacophores represents a strategic evolution in optimizing drug-like properties:

  • Historical Precedents : Early chromones, such as flavones and isoflavones, demonstrated anti-inflammatory and antioxidant activities but suffered from poor bioavailability. Functionalization with carboxylic acid groups (e.g., cromoglicic acid) improved solubility and enabled inhalation therapies for asthma.
  • Mechanistic Advancements : Acetic acid derivatives enhance target engagement through dual mechanisms:
    • Acid-Base Interactions : The deprotonated carboxylate forms salt bridges with cationic residues, as seen in metalloproteinase inhibitors.
    • Prodrug Potential : Esterification of the acetic acid group (e.g., ethyl ester prodrugs) can improve oral absorption, with subsequent hydrolysis releasing the active compound.
  • Case Studies :
    • Diclofenac : A phenylacetic acid derivative, leverages carboxylate-mediated binding to COX-2 for anti-inflammatory effects.
    • SPP10 Analogues : Thiophene-acetic acid hybrids show >10-fold selectivity for cancer cells over nontumorigenic lines.

Synthetic Pathways :
The synthesis of this compound typically involves:

  • Spirocyclization : Base-mediated cyclization of β-enaminones to form the spiro[chromene-cyclohexan] core.
  • O-Alkylation : Introduction of the acetic acid moiety via nucleophilic substitution at the 6-hydroxy position of the chromene ring.

Properties

IUPAC Name

2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVARIMZVITILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative in the presence of a base to form the spiro compound.

    Introduction of the Oxo Group: The oxo group is introduced via an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the spiro compound with acetic anhydride or acetyl chloride under acidic conditions to yield [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alcohols, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid may exhibit a range of biological activities. Preliminary studies suggest potential interactions with various biological targets, including:

  • Antioxidant Activity : The compound may possess radical scavenging abilities, making it relevant in the development of antioxidant therapies.
  • Antimicrobial Properties : Initial findings suggest potential efficacy against certain microbial strains.
  • Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activities, warranting further investigation.

Further studies are necessary to elucidate these activities and their mechanisms of action fully.

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Medicinal Chemistry : The compound's unique structure allows for modifications that can enhance its pharmacokinetic properties.
  • Drug Development : Given its potential biological activities, it is being investigated as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and infections.

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Clinical Trials : Evaluating its safety and efficacy in clinical settings.
  • Derivatives Development : Synthesizing derivatives to enhance desired biological activities while minimizing side effects.

Mechanism of Action

The mechanism of action of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The oxo and acetic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The spiro structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, emphasizing differences in core rings, substituents, and pharmacological relevance:

Compound Name Core Structure Substituents Molecular Formula CAS Number Key Applications
Target Compound Spiro[chromene-2,1'-cyclohexane] Acetic acid at 6-position C₁₆H₁₈O₅ 135111-35-2 Enzyme inhibition (CYP26A1)
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Cyclopenta[c]chromene Methyl at 6-position, acetic acid at 7-yl C₁₅H₁₄O₅ N/A Under investigation
2-{6’-Methyl-8’-oxo-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-7’-yl}acetic acid Spiro[pyrano[3,2-g]chromene-cyclohexane] Methyl at 6’, acetic acid at 7’-yl C₁₉H₂₀O₆ 864763-36-0 Research use
2-((4'-Methyl-4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid Spiro[chroman-2,1'-cyclohexane] Methyl at 4’, acetic acid at 7-yl C₁₇H₂₀O₅ 1217670-03-5 Pharmaceutical intermediates
2-[4-(2-{8-Cyclopropyl-4,4-dimethyl-3,4-dihydrospiro[1-benzopyran-2,1′-cyclopropane]-6-yl}ethynyl)-2-fluorophenyl]acetic acid Spiro[1-benzopyran-cyclopropane] Ethynyl-fluorophenyl-acetic acid C₂₈H₂₅F₃O₃ N/A CYP26A1 inhibition (IC₅₀ = 14 nM)

Pharmacological and Physicochemical Properties

Enzyme Inhibition
  • The target compound’s spirocyclic framework mimics retinoic acid metabolites, enabling competitive inhibition of CYP26A1, a key enzyme in retinoid catabolism. Its potency is comparable to azole-based inhibitors like talarazole (IC₅₀ ~14 nM for analog compound 10 in ) .
  • Methyl-substituted analogs (e.g., CAS 1217670-03-5) show enhanced lipophilicity (logP ~2.5) but reduced aqueous solubility, limiting bioavailability .
Solubility and Bioavailability
  • Acetic acid position : The 6-yl substitution in the target compound improves hydrogen bonding with polar enzyme pockets compared to 7-yl derivatives (e.g., ) .
  • Cyclohexane vs. cyclopropane spiro rings : The cyclohexane moiety in the target compound reduces ring strain, enhancing conformational stability over cyclopropane-containing analogs () .

Biological Activity

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid is a complex organic compound characterized by its unique spiro structure, which integrates a chromene moiety with a cyclohexane ring. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Molecular Formula : C₁₆H₁₈O₅
  • Molecular Weight : Approximately 290 g/mol
  • Structural Characteristics : The presence of an oxo group and an acetic acid functionality enhances its reactivity and potential for various applications in biochemistry.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, spiro compounds have been evaluated using the DPPH assay, demonstrating their ability to scavenge free radicals effectively . The specific antioxidant activity of this compound remains to be thoroughly quantified but is expected to be substantial based on structural analogs.

2. Anti-inflammatory Effects

Initial studies suggest that this compound may possess anti-inflammatory activity. A comparative analysis with known anti-inflammatory agents like curcumin indicated that certain derivatives of chromene structures showed enhanced activity . Further exploration into the mechanisms of action is warranted to confirm these effects.

3. Anticancer Potential

The anticancer properties of related chromene compounds have been documented, with some exhibiting significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown promise against colon cancer cells (HT-29) and leukemia cells (K562) . The specific efficacy of this compound on cancer cell lines requires further investigation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that yield different derivatives with potentially enhanced biological activities. The synthesis often involves multicomponent reactions that integrate chromene derivatives with other functional groups under specific conditions to optimize yield and purity .

Comparative Analysis with Similar Compounds

A comparative table highlights the biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Oxo-chromeneC₉H₆O₂Simple chromene structureAntioxidant
4-HydroxycoumarinC₉H₈O₃Hydroxylated derivativeAnticoagulant
7-HydroxyflavoneC₁₅H₁₂O₃Flavonoid structureAntimicrobial
5-MethoxyflavoneC₁₅H₁₂O₄Methoxylated flavonoidAnti-inflammatory

The unique spiro configuration of this compound may confer distinct biological properties not found in simpler analogs, emphasizing the need for further research into its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of chromene derivatives:

  • Study on Anti-inflammatory Activity : A recent study indicated that certain chromeno β-lactam hybrids exhibited a higher anti-inflammatory ratio compared to traditional agents like dexamethasone .
  • Anticancer Studies : Research involving novel 2-Oxo-N'-2-oxoindolin-3-ylidene derivatives showed significant activity against cancer cell lines, suggesting a potential pathway for further exploration of this compound in cancer treatment .

Q & A

Q. What synthetic strategies are commonly employed to synthesize [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid?

The synthesis typically involves multi-step protocols starting with the formation of the spirochromene core. A common approach includes:

  • Condensation reactions between substituted phenols and cyclohexanone derivatives under basic conditions (e.g., sodium ethoxide) to form the spirocyclic structure .
  • Oxyacetic acid sidechain introduction via nucleophilic substitution or coupling reactions, often using bromoacetic acid derivatives under reflux conditions .
  • Purification via silica gel column chromatography with gradients of n-hexane/ethyl acetate (8:2) to isolate the target compound .

Q. How is the structural integrity and purity of the compound validated in academic research?

  • 1H NMR spectroscopy in CDCl₃ or DMSO-d₆ is used to confirm regiochemistry and substitution patterns, with characteristic shifts for the spirocyclic oxygen (δ 4.2–4.5 ppm) and acetic acid moiety (δ 3.8–4.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity, critical for biological assays .
  • Elemental analysis (C, H, N) validates empirical formula consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for spirocycle formation .
  • Catalyst screening : Lewis acids like BF₃·Et₂O improve cyclization efficiency .
  • Temperature control : Maintaining 80–100°C during oxyacetic acid coupling minimizes side-product formation .
  • Real-time monitoring : TLC or in-situ IR spectroscopy helps track intermediate conversions .

Q. How should contradictions in biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, SH-SY5Y) to differentiate tissue-specific effects .
  • Assay standardization : Use orthogonal methods (e.g., MTT assay for cytotoxicity and ROS scavenging for neuroprotection) to validate results .
  • Metabolite analysis : LC-MS can identify bioactive degradation products that may confound interpretations .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify the cyclohexane ring (e.g., introduce tert-butyl groups) or acetic acid chain (e.g., esterification) to assess functional group contributions .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like CYP26A1, a cytochrome P450 enzyme implicated in retinoid metabolism .
  • In vitro enzyme assays : Measure inhibition constants (Kᵢ) for acetylcholinesterase (AChE) or cyclooxygenase (COX) to correlate structural features with activity .

Q. How can researchers investigate the compound’s mechanism of action in enzymatic systems?

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized enzymes (e.g., AChE) .
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
  • X-ray crystallography : Resolve co-crystal structures to identify critical binding residues in the enzyme active site .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS .
  • Prodrug design : Modify the acetic acid moiety to esters (e.g., isopropyl) to enhance membrane permeability .
  • Toxicogenomics : RNA-seq analysis of liver/kidney tissues identifies off-target effects that may limit in vivo utility .

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